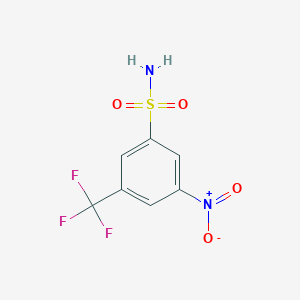![molecular formula C11H16N2O B6588884 (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol CAS No. 1931950-01-4](/img/no-structure.png)
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol, or 3-APM, is an organic compound belonging to the class of pyrrolidinols. It is a white, crystalline solid with a melting point of 125°C and a boiling point of 194°C. 3-APM is used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a building block in the synthesis of peptides, and as a ligand in the study of protein-ligand interactions.
Wissenschaftliche Forschungsanwendungen
3-APM has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds, such as peptides and nucleotides. It is also used as a building block in the synthesis of peptides, and as a ligand in the study of protein-ligand interactions. Additionally, 3-APM has been used in the study of enzyme inhibition, as well as in the study of receptor binding.
Wirkmechanismus
The mechanism of action of 3-APM is largely dependent on its scientific research application. For example, when used as a reagent in the synthesis of other compounds, 3-APM acts as a nucleophile and reacts with a variety of electrophiles. When used as a ligand in the study of protein-ligand interactions, 3-APM binds to the active site of a protein and alters its function. Additionally, when used in the study of enzyme inhibition, 3-APM binds to the active site of an enzyme and prevents it from catalyzing a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APM are largely dependent on its scientific research application. For example, when used as a reagent in the synthesis of other compounds, 3-APM can affect the structure and function of the molecules it is used to synthesize. When used as a ligand in the study of protein-ligand interactions, 3-APM can alter the activity of the protein it binds to. Additionally, when used in the study of enzyme inhibition, 3-APM can inhibit the activity of the enzyme it binds to.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-APM in lab experiments include its high purity, its availability, and its low cost. Additionally, 3-APM is easy to work with and can be used in a variety of different applications. The main limitation of using 3-APM in lab experiments is its volatility, which can make it difficult to store and handle.
Zukünftige Richtungen
The potential future directions for 3-APM include its use in the synthesis of peptides, nucleotides, and other organic compounds; its use as a ligand in the study of protein-ligand interactions; its use in the study of enzyme inhibition; and its use in the study of receptor binding. Additionally, 3-APM could be used in the development of novel drugs and therapeutics. Finally, 3-APM could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesemethoden
3-APM can be synthesized from 3-aminophenol and 1-methylpyrrolidin-3-ol in a two-step process. In the first step, the 3-aminophenol is reacted with 1-methylpyrrolidin-3-ol in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form 3-APM. This synthesis method is simple and efficient, and it yields a high purity product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-aminophenylmethanol", "pyrrolidine", "sodium hydride", "methyl iodide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 3-aminophenylmethanol with tert-butyldimethylsilyl chloride in the presence of imidazole to give the corresponding silyl ether.", "Step 2: Alkylation of pyrrolidine with the silyl ether using sodium hydride and methyl iodide to give the N-protected pyrrolidine derivative.", "Step 3: Deprotection of the silyl ether using hydrochloric acid to give the free hydroxyl group.", "Step 4: Reductive amination of the free hydroxyl group with the N-protected pyrrolidine derivative using sodium cyanoborohydride to give the desired (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol.", "Step 5: Purification of the product by column chromatography using a mixture of diethyl ether and methanol as the eluent.", "Step 6: Neutralization of the product with sodium hydroxide and precipitation with water to obtain the final product as a white solid." ] } | |
CAS-Nummer |
1931950-01-4 |
Produktname |
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol |
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



